2,4-Dichloro-3,5-dimethylaniline 2,4-Dichloro-3,5-dimethylaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16566321
InChI: InChI=1S/C8H9Cl2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3
SMILES:
Molecular Formula: C8H9Cl2N
Molecular Weight: 190.07 g/mol

2,4-Dichloro-3,5-dimethylaniline

CAS No.:

Cat. No.: VC16566321

Molecular Formula: C8H9Cl2N

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-3,5-dimethylaniline -

Specification

Molecular Formula C8H9Cl2N
Molecular Weight 190.07 g/mol
IUPAC Name 2,4-dichloro-3,5-dimethylaniline
Standard InChI InChI=1S/C8H9Cl2N/c1-4-3-6(11)8(10)5(2)7(4)9/h3H,11H2,1-2H3
Standard InChI Key JDFAACGMVGLIQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1Cl)C)Cl)N

Introduction

Chemical Identity and Structural Properties

2,4-Dichloro-3,5-dimethylaniline belongs to the class of halogenated aromatic amines, with a molecular formula of C8H9Cl2N\text{C}_8\text{H}_9\text{Cl}_2\text{N} and a molecular weight of 190.07 g/mol . The substitution pattern on the benzene ring confers distinct electronic and steric properties, influencing its reactivity in synthetic applications.

Molecular Structure

The compound’s structure features a benzene ring with chlorine atoms at the 2 and 4 positions, methyl groups at the 3 and 5 positions, and an amino group at the 1 position. This arrangement enhances electron-withdrawing effects, making the amino group susceptible to electrophilic substitution reactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and methyl groups. For instance, the methyl groups typically resonate as singlets in the 1H^1\text{H}-NMR spectrum due to their equivalence, while the chlorine atoms induce deshielding of adjacent protons .

PropertyValue
Molecular FormulaC8H9Cl2N\text{C}_8\text{H}_9\text{Cl}_2\text{N}
Molecular Weight190.07 g/mol
CAS Number175283-44-0
IUPAC Name2,4-Dichloro-3,5-dimethylaniline

Synthesis and Manufacturing

The synthesis of 2,4-Dichloro-3,5-dimethylaniline typically involves chlorination and nitration reactions.

Chlorination of Precursors

Starting from 3,5-dimethylaniline, chlorination is performed using chlorine gas or chlorinating agents like SO2Cl2\text{SO}_2\text{Cl}_2 in the presence of Lewis acids such as FeCl3\text{FeCl}_3. Mild reaction conditions (20–40°C) prevent over-chlorination and ensure regioselectivity.

Nitration and Reduction

Nitration of intermediate chlorinated compounds introduces nitro groups, which are subsequently reduced to amines using catalytic hydrogenation or tin(II) chloride. This step is critical for achieving high yields (>85%) of the final product.

Catalytic Enhancements

Recent advancements employ palladium-based catalysts to improve reduction efficiency, reducing reaction times from 12 hours to under 4 hours.

Physicochemical Properties

The compound exhibits moderate solubility in polar organic solvents such as ethanol (25g/L\sim 25 \, \text{g/L}) and dichloromethane (50g/L\sim 50 \, \text{g/L}), but limited solubility in water (<0.1g/L<0.1 \, \text{g/L}) due to its hydrophobic aromatic backbone .

Thermal Stability

Differential scanning calorimetry (DSC) studies indicate a decomposition temperature of 210C210^\circ \text{C}, making it stable under standard laboratory conditions .

Applications in Industrial Chemistry

2,4-Dichloro-3,5-dimethylaniline is a versatile intermediate in multiple industries:

Dye Manufacturing

The compound’s amino group facilitates coupling reactions with diazonium salts to produce azo dyes. For example, it is used in synthesizing Disperse Red 9, a dye employed in textile processing.

Pharmaceutical Intermediates

In drug development, it serves as a precursor for antihistamines and antifungal agents. Its chlorine substituents enhance binding affinity to biological targets .

GHS HazardCodePrecautionary Measures
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use safety goggles
Respiratory Tract IrritationH335Use in well-ventilated areas

Exposure Control

Personal protective equipment (PPE) including nitrile gloves and N95 respirators is mandatory. Storage recommendations include cool (<15°C), dark environments to prevent degradation .

Research and Development Trends

Recent studies focus on optimizing synthetic routes to minimize environmental impact. For instance, photocatalytic chlorination methods using TiO₂ nanoparticles have achieved 90% yields with reduced chlorine waste. Additionally, computational modeling predicts novel derivatives with enhanced bioactivity, opening avenues for anticancer drug discovery .

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